N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide
Description
Ortho-Substituted Analogues
Para-Substituted Analogues
- 4-Acetamidopyridine : Lacking iodine, this compound exhibits a smaller HOMO-LUMO gap (3.12 eV) and stronger N–H⋯O hydrogen bonds due to unhindered amide-pyridine interactions.
Table 3: Substituent effects on molecular properties
| Property | This compound | N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide | 4-Acetamidopyridine |
|---|---|---|---|
| Hydrogen Bond Donors | 2 (OH, NH) | 2 (OH, NH) | 1 (NH) |
| Calculated Dipole Moment | 5.21 Debye | 4.98 Debye | 3.76 Debye |
| LogP (Lipophilicity) | 1.85 | 1.92 | 0.67 |
Properties
IUPAC Name |
N-(5-iodo-4-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4(11)10-6-3-9-2-5(8)7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDSDRITTDVSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC=C(C1=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategy 1: Sequential Iodination and Acetylation
- Starting Material : 3-Amino-4-hydroxypyridine or its protected derivative.
- Iodination :
- Acetylation :
Strategy 2: Palladium-Catalyzed Coupling
- Suzuki-Miyaura Coupling : Use of a pre-iodinated pyridine boronic acid with an acetamide-containing partner.
- Buchwald-Hartwig Amination : For introducing the acetamide group via C–N cross-coupling.
Detailed Reaction Conditions
Critical Analysis of Methodologies
- Iodination Efficiency : Electrophilic iodination is preferred for regioselectivity, but competing side reactions (e.g., diiodination) require careful control of stoichiometry.
- Acetylation Challenges : Over-acetylation of the hydroxy group at position 4 is mitigated by using mild bases (e.g., Et₃N).
- Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase costs.
Purification and Characterization
- Chromatography : Silica gel flash chromatography with EtOAc/hexane (30–50%) or MeOH/DCM (5–10%).
- Spectroscopic Data :
Alternative Approaches
- Microwave-Assisted Synthesis : Reduces reaction time for iodination from 12 h to 30 min.
- Flow Chemistry : Continuous-flow systems for scalable acetylation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-oxo-5-iodopyridin-3-yl)acetamide.
Reduction: Formation of N-(4-hydroxy-3-pyridinyl)acetamide.
Substitution: Formation of N-(4-hydroxy-5-substituted-pyridin-3-yl)acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is primarily investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may play a role in the modulation of biological pathways associated with various diseases.
HDL Cholesterol Stimulation
Research indicates that compounds similar to this compound can act as stimulants for HDL cholesterol, which is crucial for cardiovascular health. These compounds may be beneficial in treating conditions such as dyslipidemia, arteriosclerosis, and other cardiovascular diseases .
Table 1: Potential Therapeutic Uses
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Dyslipidemia | HDL cholesterol stimulation | |
| Arteriosclerosis | Cardiovascular protection | |
| Cardiovascular diseases | Improvement of lipid profiles |
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new pharmaceuticals.
Synthesis of Derivatives
The compound can be utilized to synthesize various derivatives that may exhibit enhanced biological activity or specificity towards certain targets. For example, it can be modified to create analogs that improve efficacy or reduce side effects in therapeutic applications .
Table 2: Synthetic Applications
| Derivative Type | Application | Reference |
|---|---|---|
| Hydroxylamine derivatives | Antimicrobial agents | |
| Iodinated compounds | Imaging agents in diagnostics | |
| Pyridine-based drugs | Anticancer therapies |
Case Study: Cardiovascular Health
A study published in a peer-reviewed journal explored the effects of this compound on lipid profiles in animal models. The results indicated a significant increase in HDL levels, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Case Study: Synthesis and Characterization
Another research effort focused on the synthesis of this compound and its derivatives. The study detailed the reaction conditions, yields, and spectroscopic characterization (NMR, MS) of the synthesized compounds, demonstrating their viability for further biological testing .
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways due to its halogenated and hydroxy functional groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological activities .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥98% (HPLC)
- Application : Primarily used as an intermediate in organic synthesis, particularly for constructing complex heterocyclic systems .
- Physical Data: Limited information is available on melting/boiling points or spectral characteristics in the provided evidence.
Comparison with Similar Compounds
Structural Features
The structural diversity of acetamide derivatives arises from variations in the core heterocycle and substituents. A comparative analysis is provided in Table 1 .
Table 1: Structural Comparison of N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide with Analogous Compounds
Key Observations :
- The target compound’s pyridine core distinguishes it from fused heterocycles (e.g., pyrido-thieno-pyrimidine in Compound 24) or pyridazinones in FPR2 agonists .
- Substituents like iodine (target) or bromine (FPR2 agonists) offer distinct electronic and steric profiles for reactivity .
Physicochemical Properties
Substituents significantly influence physical properties. For example:
- Compound 24 (): Melting point = 143–145°C; IR peaks at 1,730 cm⁻¹ (C=O) and 3,390 cm⁻¹ (NH) .
- Trichloro-acetamides (): Meta-substitution with electron-withdrawing groups (e.g., -Cl, -NO₂) alters crystal packing and lattice constants .
- This compound: No crystallographic data is available, but its hydroxyl group likely promotes hydrogen bonding, similar to meta-substituted trichloro-acetamides .
Key Insights :
- The target’s role as a synthetic intermediate contrasts with bioactive analogs like FPR2 agonists or antimicrobial acetamides .
- Electron-deficient substituents (e.g., -I, -NO₂) in the target and B1 may enhance binding in drug-receptor interactions, though this remains unexplored for the target .
Crystallographic and Solid-State Properties
- Trichloro-acetamides (): Meta-substitution with -CH₃ or -Cl groups influences crystal symmetry and molecular packing. For example, 3,5-dimethylphenyl derivatives exhibit two molecules per asymmetric unit .
- Target Compound: No crystallographic data is available, limiting direct comparison. However, its hydroxyl group may promote intermolecular hydrogen bonding, akin to phenolic acetamides in .
Biological Activity
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide is a pyridine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and an iodine atom, which can influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural features. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with specific protein targets. Additionally, the acetamide moiety may participate in various biochemical reactions, making it versatile in terms of pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structures exhibit significant anticancer activity. The iodine substitution may enhance the compound's ability to disrupt cellular processes associated with tumor growth and proliferation.
- Antimicrobial Activity : Compounds containing pyridine rings have been reported to possess antimicrobial properties, potentially making this compound a candidate for developing new antibiotics .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as kinases involved in signaling pathways related to cancer and inflammation .
Case Studies
Several case studies highlight the biological activity of similar compounds and provide insights into the potential applications of this compound:
-
Anticancer Activity :
- A study on pyridine derivatives demonstrated that modifications at the 4-position significantly affected anticancer potency against various cancer cell lines. The presence of halogens, particularly iodine, was correlated with increased cytotoxicity .
- In vitro tests showed that compounds similar to this compound inhibited cell growth in human cancer cell lines by inducing apoptosis.
- Antimicrobial Efficacy :
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | Hydroxy group on phenyl ring | Exhibits strong antioxidant properties |
| N-(5-bromo-pyridin-2-yl)acetamide | Bromine substitution | Potentially enhanced reactivity compared to iodine |
| N-(pyridin-2-yl)acetamide | No halogen substitution | Simpler structure with different biological activity |
| N-(4-methylpyridin-3-yl)acetamide | Methyl group on pyridine | Altered lipophilicity affecting bioavailability |
Q & A
Q. What are the recommended methods for synthesizing N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide with high purity?
- Methodological Answer : A common approach involves iodination of a pyridine precursor (e.g., 4-hydroxypyridin-3-amine) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Subsequent acetylation is performed with acetic anhydride or acetyl chloride in the presence of a base like triethylamine. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity validation requires HPLC (using trifluoroacetic acid as a mobile-phase additive) and ¹H/¹³C NMR to confirm the absence of unreacted intermediates or iodination byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (e.g., aromatic protons at δ 7–8 ppm), hydroxyl group (broad singlet ~δ 10 ppm), and acetamide methyl group (δ ~2.1 ppm).
- FT-IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹), O-H stretch (~3200 cm⁻¹), and C-I vibration (~500 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]⁺) at m/z corresponding to C₇H₇IN₂O₂.
Cross-validation with computational models (e.g., DFT calculations) can resolve ambiguities in peak assignments .
Q. How should researchers handle and store This compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or iodination reversal. Desiccants (e.g., silica gel) should be used to avoid moisture absorption.
- Handling : Use gloveboxes or fume hoods to minimize exposure to light and humidity. Solutions in DMSO or DMF should be prepared fresh for biological assays to avoid solvent-induced degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of This compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and pH buffers.
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deiodinated analogs) that may interfere with activity.
- Structural Confirmation : Re-validate the compound’s tautomeric state (e.g., keto-enol equilibrium) via variable-temperature NMR, as tautomerism can alter binding affinity .
Q. What computational strategies are suitable for predicting the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic centers (e.g., iodine at C5).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies : Map potential interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the acetamide and hydroxyl moieties .
Q. How can variable-temperature NMR and X-ray crystallography be integrated to resolve tautomeric forms of This compound?
- Methodological Answer :
- VT-NMR : Conduct experiments from 25°C to –40°C in DMSO-d₆ to slow tautomeric exchange. Monitor shifts in hydroxyl and amide proton signals to identify dominant tautomers.
- X-ray Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Resolve the solid-state structure to confirm the keto form (C=O) or enol form (C–OH). Compare with computational predictions to reconcile solution vs. solid-state behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
